Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester
Overview
Description
Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Carbamic acids and their derivatives often interact with biological systems, but the specific targets can vary widely depending on the exact structure of the compound .
Mode of Action
The mode of action of a specific carbamic acid derivative would depend on its structure and the target it interacts with. Generally, these compounds can form hydrogen bonds and other interactions with their targets, leading to changes in the target’s function .
Biochemical Pathways
Carbamic acids and their derivatives can be involved in a variety of biochemical pathways. For example, they can act as intermediates in reactions involving the transfer of a carbamoyl group .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of a specific carbamic acid derivative would depend on its exact structure. Factors such as the compound’s size, charge, and hydrophobicity can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a carbamic acid derivative’s action would depend on its specific target and mode of action. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
The action, efficacy, and stability of a carbamic acid derivative can be influenced by various environmental factors. These can include the pH and temperature of the environment, as well as the presence of other molecules that can interact with the compound .
Properties
IUPAC Name |
benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propylamino)pentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-11-18-16(20)15(13(3)5-2)19-17(21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYZIYPOFBSJPM-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C(C)CC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]([C@@H](C)CC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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